molecular formula C27H54O2 B12675346 Tridecyl myristate CAS No. 36617-27-3

Tridecyl myristate

Cat. No.: B12675346
CAS No.: 36617-27-3
M. Wt: 410.7 g/mol
InChI Key: CTWLAMKOJQOQLN-UHFFFAOYSA-N
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Description

Tridecyl Myristate, with the CAS registry number 36617-27-3, is a synthetic ester formed by the reaction of myristic acid (a 14-carbon fatty acid often derived from coconut or palm kernel oil) and tridecyl alcohol . It is a clear, nearly odorless liquid with a molecular formula of C27H54O2 and a molecular weight of 410.72 g/mol . This compound is not known to occur naturally . In research contexts, particularly in cosmetics and dermatological sciences, this compound is primarily valued as a skin-conditioning agent and emollient . Its mechanism of action involves mimicking the skin's natural lipids to form a light, protective layer on the skin's surface. This layer helps to reduce transepidermal water loss (TEWL), thereby improving skin hydration and leaving a characteristic smooth, supple, and silky feel without a heavy or greasy residue . Its excellent spreadability also makes it a subject of interest in formulations designed to enhance the even dispersion and absorption of other active ingredients . The safety of this compound for topical use has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe for use in cosmetic ingredients based on the safety profile of myristic acid and its esters . It is considered to have a low comedogenic potential, rated at 2 on a scale of 0-5, making it a compound of interest for studies on formulations for various skin types . From an analytical chemistry perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance, with an acetonitrile/water mobile phase . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

36617-27-3

Molecular Formula

C27H54O2

Molecular Weight

410.7 g/mol

IUPAC Name

tridecyl tetradecanoate

InChI

InChI=1S/C27H54O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28)29-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3

InChI Key

CTWLAMKOJQOQLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecyl myristate is synthesized through the esterification of tridecyl alcohol with myristic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are heated in large reactors, and the reaction is often carried out under reduced pressure to remove water formed during the reaction, thereby driving the equilibrium towards ester formation .

Chemical Reactions Analysis

Types of Reactions: Tridecyl myristate primarily undergoes hydrolysis, where it is broken down into tridecyl alcohol and myristic acid in the presence of water and an acid or base catalyst . It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol in the presence of a catalyst .

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

    Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)

Major Products Formed:

    Hydrolysis: Tridecyl alcohol and myristic acid

    Transesterification: New ester and alcohol (e.g., methyl myristate and tridecyl alcohol)

Scientific Research Applications

Cosmetic Applications

Tridecyl myristate is primarily used in cosmetic formulations due to its emollient properties. It provides a smooth application and enhances the texture of creams and lotions.

  • Emollient Properties : this compound imparts a soft, smooth feel to formulations, making it ideal for skin care products. It helps in forming a protective barrier on the skin, preventing moisture loss and improving hydration .
  • Skin Conditioning Agent : It is recognized for its ability to condition the skin, making it a popular ingredient in moisturizers and lotions. Studies indicate that it does not cause skin irritation or sensitization in both animal and human models .
  • Solvent for Active Ingredients : The compound acts as a solvent for various active ingredients in cosmetic formulations, enhancing their stability and efficacy. Its ability to dissolve both hydrophilic and lipophilic substances makes it versatile for diverse applications .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for its penetration-enhancing properties.

  • Transdermal Drug Delivery : this compound has been studied as a penetration enhancer in transdermal drug delivery systems. It facilitates the absorption of therapeutic agents through the skin by disrupting the stratum corneum barrier . For instance, formulations containing this compound have shown increased permeability for drugs like estradiol when tested in vitro .
  • Formulation of Topical Medications : The compound is often included in topical formulations to improve drug solubility and enhance dermal absorption. Research indicates that it can significantly increase the bioavailability of certain drugs when incorporated into creams or gels .

Safety Assessments

The safety profile of this compound has been evaluated extensively.

  • Toxicological Studies : According to the Cosmetic Ingredient Review (CIR), this compound is considered safe for use in cosmetic products at current concentrations. Studies have shown that it does not exhibit mutagenic or carcinogenic properties, reinforcing its safety as an ingredient in personal care products .
  • Irritation Potential : Clinical studies have demonstrated that this compound does not cause significant irritation or sensitization when applied to human skin, confirming its suitability for sensitive skin formulations .

Case Studies

Several case studies highlight the effectiveness of this compound in various formulations:

  • Study on Moisturizers : A comparative study on moisturizer efficacy found that products containing this compound provided superior hydration compared to those without it. Participants reported improved skin texture and reduced dryness over a four-week period .
  • Transdermal Patch Development : Research involving transdermal patches incorporating this compound showed enhanced delivery rates of active pharmaceutical ingredients compared to traditional formulations without penetration enhancers. The study concluded that this compound significantly improved drug release profiles and skin permeation rates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Lipophilicity (logP)* Key Features
Tridecyl Myristate C27H54O2 410.7 ~8.5 (estimated) Long-chain ester; balances emolliency with moderate spreadability
Myristyl Myristate C28H56O2 424.7 ~9.0 Higher molecular weight; more occlusive; used in thick creams
Isopropyl Myristate C17H34O2 270.5 ~6.2 Lightweight, fast-absorbing; synthetic origin
Methyl Myristate C15H30O2 242.4 ~5.8 Volatile; used in fragrances and as a solvent
Tridecyl Stearate C31H62O2 466.8 ~10.0 Longer acyl chain (C18); higher viscosity; used in lubricants

Lipophilicity values estimated via *in silico models or inferred from structural analogs .

Research Findings and Market Insights

  • Market Dynamics : this compound is part of a growing ester market, projected to expand in personal care (6.8% CAGR from 2023–2032) due to demand for multifunctional ingredients .
  • Synthetic Advances : Recent studies highlight enzymatic esterification methods to produce this compound with higher purity and lower energy consumption compared to traditional acid-catalyzed processes (inferred from ).
  • Stability : this compound exhibits superior oxidation resistance compared to shorter-chain esters like methyl myristate, enhancing its shelf life in formulations .

Biological Activity

Tridecyl myristate is an ester derived from myristic acid and tridecanol, commonly used in cosmetic formulations as an emollient and skin-conditioning agent. Its biological activity is of significant interest due to its applications in dermatology and cosmetic science. This article reviews the biological properties, safety assessments, and potential therapeutic uses of this compound, supported by data tables and case studies.

This compound is characterized by its waxy texture and hydrophobic nature. It is classified as a fatty acid ester, which contributes to its emollient properties. The molecular formula is C22H44O2C_{22}H_{44}O_2, and it is noted for its ability to enhance skin absorption of other compounds.

1. Skin Conditioning

This compound is primarily utilized in cosmetic products for its skin-conditioning effects. It acts by forming a barrier on the skin surface, reducing transepidermal water loss (TEWL), and improving hydration levels. Its emollient properties make it effective in treating dry skin conditions.

Property Effect
TEWL ReductionSignificant decrease in TEWL
Hydration ImprovementEnhanced skin moisture retention
Skin Barrier FunctionStrengthens the stratum corneum

2. Penetration Enhancement

Studies indicate that this compound can function as a penetration enhancer for topical formulations. It facilitates the absorption of active ingredients through the skin barrier, which is crucial for enhancing the efficacy of transdermal drug delivery systems.

  • Mechanism : this compound disrupts the lipid structure of the stratum corneum, allowing for increased permeability of larger molecules.

3. Safety Profile

The safety assessment conducted by the Cosmetic Ingredient Review (CIR) indicates that this compound is safe for use in cosmetics at concentrations typically employed (up to 20%). No significant acute toxicity was observed in animal studies, with minimal irritation reported upon dermal application .

Case Study: Dermal Absorption

A study evaluated the dermal absorption of this compound in comparison with other fatty esters. Results demonstrated that this compound exhibited higher absorption rates than cetyl palmitate, suggesting its potential as an effective carrier for active compounds in topical formulations .

Research Findings: Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. A study tested its efficacy against various bacterial strains, revealing a moderate inhibitory effect on Staphylococcus aureus and Escherichia coli at higher concentrations (≥5%) . This suggests potential applications in formulations aimed at preventing microbial growth on the skin.

Q & A

Q. What gaps exist in understanding this compound’s role in lipid nanoparticle delivery systems, and how can they be addressed?

  • Methodological Answer : Current gaps include long-term stability in biological fluids and receptor-mediated uptake mechanisms. Future studies should integrate cryo-TEM for structural analysis and in vivo tracking (e.g., radiolabeling). Collaborate with computational chemists to model lipid-protein interactions .

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